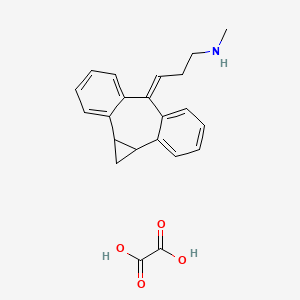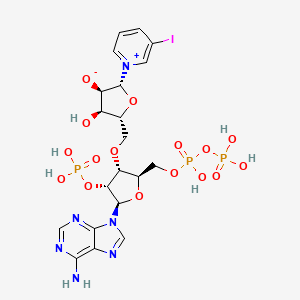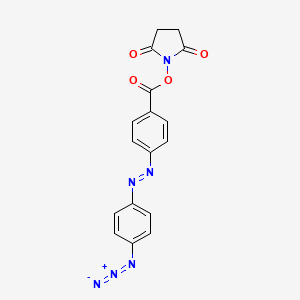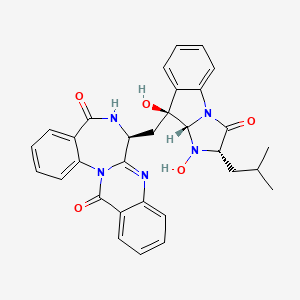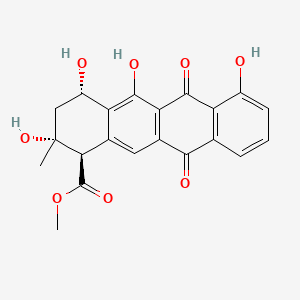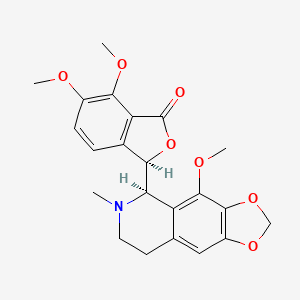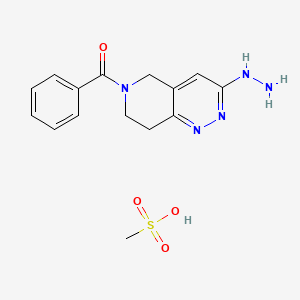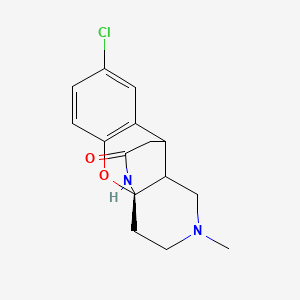
3-Iodobenzylamine
概要
説明
3-Iodobenzylamine is a compound that serves as a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its utility stems from the reactive iodine moiety, which facilitates further functionalization.
Synthesis Analysis
The synthesis of compounds closely related to this compound can involve various strategies, including oxidative reactions, halogenation, and C-H bond functionalization. For example, the use of o-iodoxybenzoic acid (IBX) has been demonstrated in the facile synthesis of diversely substituted quinazolines through a tandem reaction with o-aminobenzylamine and aldehydes, yielding products in high efficiency (Hati & Sen, 2016).
Molecular Structure Analysis
The molecular structure of this compound, characterized by the presence of an iodine atom attached to a benzyl group which is further connected to an amine group, allows for a wide range of chemical transformations. This structure is pivotal for its reactivity and application in organic synthesis.
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the iodine atom. This reactivity facilitates its use in the synthesis of more complex molecules. Studies have shown that iodine-mediated reactions, such as C-H amination, are crucial for constructing nitrogen-containing heterocycles, demonstrating the versatility of iodine-containing compounds in organic synthesis (Chen et al., 2021).
科学的研究の応用
Radiotherapeutic Agent in Neuroectodermal Tumors : Meta-iodobenzylguanidine (Iobenguane), a derivative of 3-Iodobenzylamine, is used as a radiotherapeutic metabolic agent in neuroectodermal tumors. These tumors are derived from the primitive neural crest, developing into the sympathetic nervous system (Giammarile et al., 2008).
Chemical Synthesis : The Heck reaction has been utilized for intramolecular macrocyclization on solid support using this compound. This process facilitates the creation of cyclic tetrapeptide derivatives with potential applications in drug development (Akaji & Kiso, 1997).
Study of Clinical Toxicity : The recreational use of 25I-NBOMe, a compound structurally related to this compound, has been linked to severe clinical toxicity, highlighting the importance of understanding the pharmacological properties of these compounds (Hill et al., 2013).
Method for N-debenzylation : Research on the selective N-debenzylation of benzylamino alcohols using N-Iodosuccinimide has implications for modifying this compound derivatives in pharmaceutical synthesis (Grayson & Davis, 2005).
Synthesis of 1-Isoindolinone Derivatives : Utilizing 2-iodobenzylamine, a related compound, in palladium-catalysed carbonylation has been explored for synthesizing 1-isoindolinone derivatives, which are valuable in medicinal chemistry (Marosvölgyi-Haskó et al., 2011).
Scintigraphy and Radiotherapy of Neuroendocrine Tumors : Radioiodinated analogs of this compound have been synthesized for potential use in the scintigraphy and radiotherapy of neuroendocrine tumors (Branger et al., 1995).
作用機序
Target of Action
3-Iodobenzylamine primarily targets the adenosine A3 receptor . The adenosine A3 receptor is a protein that plays a crucial role in cellular signaling and function. It is involved in various physiological and pathological processes, including inflammation, neuroprotection, and cancer .
Mode of Action
This compound interacts with the adenosine A3 receptor as a competitive antagonist . This means it binds to the same site on the receptor as the natural ligand, adenosine, thereby preventing adenosine from exerting its effect .
Biochemical Pathways
The binding of this compound to the A3 receptor leads to an increase in cyclic AMP levels and an increase in intracellular Ca2+ levels , which are key components of cell signaling . This interaction can affect various biochemical pathways, leading to changes in cellular function .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cell type and the downstream effects of the biochemical pathways it influences. For example, by increasing cyclic AMP levels and intracellular Ca2+ levels, this compound could affect processes like cell proliferation, differentiation, and apoptosis .
生化学分析
Biochemical Properties
3-Iodobenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives and analogues. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used as a starting reagent in the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of this compound to the A3 receptor causes an increase in cyclic AMP levels and intracellular Ca2+ levels, leading to changes in cell signaling . Additionally, this compound acts as a competitive antagonist at the A3 receptor, further modulating cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the A3 receptor, causing an increase in cyclic AMP levels and intracellular Ca2+ levels . This binding interaction leads to the activation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. In some studies, high doses of this compound have been associated with toxic or adverse effects, such as cell death and tissue damage . It is important to determine the optimal dosage to achieve the desired effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, this compound has been used in the synthesis of 3′-C-methyl adenosine N6-substituted and N6/C-2 disubstituted derivatives . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins may facilitate the movement of this compound within the cell, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with biomolecules and its overall effects on cellular processes.
特性
IUPAC Name |
(3-iodophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLOGZQVKUNBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219870 | |
| Record name | 3-Iodobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
696-40-2 | |
| Record name | 3-Iodobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 696-40-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Iodobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-IODOBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZQU8JR7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 3-iodobenzylamine be utilized in the synthesis of complex molecules?
A: this compound serves as a versatile building block in organic synthesis, particularly for creating molecules with a benzo[b]thiophene moiety. Its iodine substituent allows for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. [] For instance, it can react with functionalized benzo[b]thiophenes (e.g., boronic acids) to yield amino acid and dehydroamino acid derivatives with an aromatic spacer linking them to the benzo[b]thiophene core. []
Q2: Can this compound be incorporated into biologically active compounds?
A: Yes, this compound has been successfully incorporated into a series of 4'-selenoadenosine-5'-N,N-dimethyluronamide derivatives designed as human A3 adenosine receptor (hA3AR) antagonists. [] Specifically, a derivative with this compound at the N6 position exhibited high binding affinity to hA3AR (Ki = 22.7 nM). []
Q3: Does the presence of iodine in this compound influence the crystal structure of its complexes?
A: Research indicates that the iodine atom in this compound can influence the crystal packing of its complexes. While not always leading to short I···I contacts, in some cases, the presence of iodine contributes to specific intermolecular interactions within the crystal lattice. [] For example, in bis(amine)gold(I) complexes, this compound derivatives showed improved solubility and crystallinity compared to their chloro analogues. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

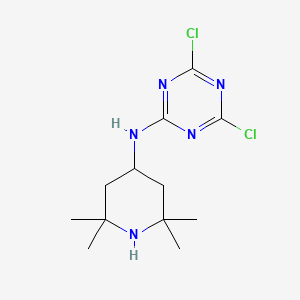
![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)
